molecular formula C15H14N2 B14760149 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine CAS No. 252-73-3

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine

Cat. No.: B14760149
CAS No.: 252-73-3
M. Wt: 222.28 g/mol
InChI Key: KSIARGPACPDPRD-UHFFFAOYSA-N
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Description

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine, also known as Troger’s Base, is a chiral, bicyclic organic compound with the molecular formula C17H18N2. It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a rigid, bridged ring system. This compound is notable for its applications in various fields of chemistry due to its stability and chiral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine can be synthesized from aniline and paraformaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the bridged ring system. The reaction proceeds through a series of condensation steps, ultimately yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from aniline and paraformaldehyde can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    2-Bromo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through bromination.

    2-Iodo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through iodination.

Scientific Research Applications

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a molecular probe due to its chiral properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism by which 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine exerts its effects is primarily through its interaction with various molecular targets. The rigid, chiral structure of the compound allows it to bind selectively to specific sites, influencing chemical reactions and biological processes. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine is unique due to its rigid, bridged ring structure and chiral properties. Similar compounds include:

These compounds share the core structure but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

CAS No.

252-73-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C15H14N2/c1-3-7-14-12(5-1)9-16-11-17(14)10-13-6-2-4-8-15(13)16/h1-8H,9-11H2

InChI Key

KSIARGPACPDPRD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3CC4=CC=CC=C4N1C3

Origin of Product

United States

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